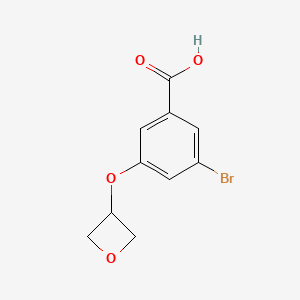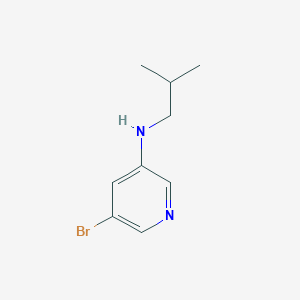![molecular formula C12H16O2 B12074549 [4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)
[4-(Oxan-4-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Oxan-4-yl)phényl]méthanol est un composé organique de formule moléculaire C12H16O2 et de masse moléculaire 192,25 g/mol Il est caractérisé par la présence d'un groupe phényle lié à une fraction méthanol, qui est elle-même connectée à un groupe oxan-4-yl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [4-(Oxan-4-yl)phényl]méthanol implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la réaction du bromure de phénylmagnésium avec le tétrahydro-2H-pyran-4-carbaldéhyde, suivie d'une réduction avec du borohydrure de sodium. Une autre approche utilise la triphénylphosphine et l'azodicarboxylate de di-isopropyle dans le toluène à 20°C, suivie d'un traitement avec du tétrahydrofurane et de l'éther diéthylique sous refroidissement .
Méthodes de production industrielle
Les méthodes de production industrielle du [4-(Oxan-4-yl)phényl]méthanol ne sont pas bien documentées dans la littérature. Le composé peut être synthétisé à plus grande échelle en utilisant les voies de synthèse susmentionnées avec une mise à l'échelle appropriée des réactifs et des conditions réactionnelles.
Analyse Des Réactions Chimiques
Types de réactions
[4-(Oxan-4-yl)phényl]méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour former l'alcane correspondant.
Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme le brome (Br2) et l'acide nitrique (HNO3) sont utilisés pour les réactions de substitution aromatique électrophile.
Principaux produits formés
Oxydation : Formation d'acide [4-(Oxan-4-yl)phényl]carboxylique.
Réduction : Formation de [4-(Oxan-4-yl)phényl]méthane.
Substitution : Formation de dérivés bromés ou nitrés du [4-(Oxan-4-yl)phényl]méthanol.
Applications De Recherche Scientifique
[4-(Oxan-4-yl)phényl]méthanol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du [4-(Oxan-4-yl)phényl]méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant à des récepteurs ou des enzymes et modulant leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Mécanisme D'action
The mechanism of action of [4-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
(Oxan-4-yl)méthanol : Structure similaire mais sans groupe phényle.
Phénylméthanol : Structure similaire mais sans groupe oxan-4-yl.
Unicité
[4-(Oxan-4-yl)phényl]méthanol est unique en raison de la présence à la fois du groupe phényle et du groupe oxan-4-yl, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
[4-(oxan-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |
Clé InChI |
LVUMGKGUWKUDLM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


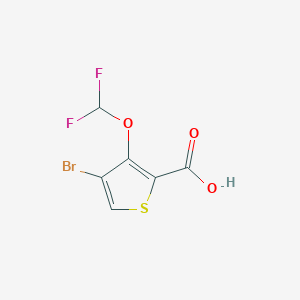
![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
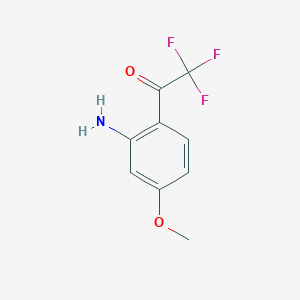


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
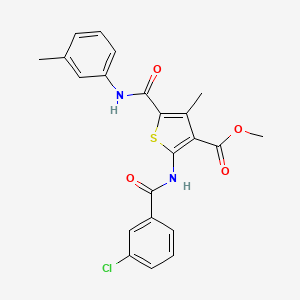
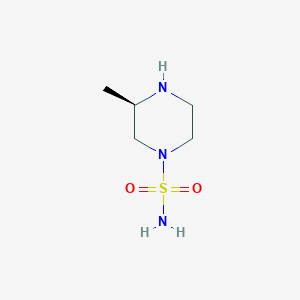


![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
